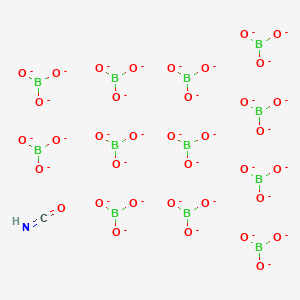
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the class of 1,2,3-triazoles, a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This compound is of interest due to its structural uniqueness and potential in various chemical reactions and applications.
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, often involves the use of azides and alkynes in a Huisgen cycloaddition reaction, a type of click chemistry. This methodology allows for the high-yield and selective formation of 1,2,3-triazole rings. For instance, molecular rearrangements involving 1-substituted-4-iminomethyl-1,2,3-triazoles demonstrate the interconversion and equilibrium positions depending on substituents, providing insights into the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from related structures (L'abbé et al., 1990).
Molecular Structure Analysis
The crystal structure analysis of similar triazole compounds shows that the triazole ring can form various dihedral angles with attached phenyl rings, affecting the overall molecular geometry and intermolecular interactions. For instance, compounds with phenyl and fluorophenyl substituents exhibit different dihedral angles and intermolecular interactions, highlighting the influence of substituents on the molecular structure of triazole derivatives (Gonzaga et al., 2016).
Aplicaciones Científicas De Investigación
This compound is used for its unique protonation on the primary amino-group, as demonstrated in the research by Albert and Taguchi (1973) (Albert & Taguchi, 1973).
It is suitable for extracting β-amino acids from an aqueous phase, according to Prokhorova et al. (2010) (Prokhorova et al., 2010).
L'abbé et al. (1990) reported that it can be used in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé et al., 1990).
It is involved in reactions leading to novel compounds, such as the work by Sakhno et al. (2011) showing its reaction with pyruvic acid and aldehydes (Sakhno et al., 2011).
L'abbé et al. (1991) described its reaction with amines, hydrazines, and hydroxylamine to produce various derivatives (L'abbé et al., 1991).
Vikrishchuk et al. (2019) found it effective in synthesizing new heterocyclic compounds with potential pharmaceutical applications (Vikrishchuk et al., 2019).
Its derivatives, as studied by Sravanthi and Manju (2015), exhibit high fluorescence quantum yield, indicating potential in fluorescence studies (Sravanthi & Manju, 2015).
Srinivas et al. (2017) demonstrated its potential in synthesizing hybrid heterocycles with anticancer properties (Srinivas et al., 2017).
Costa et al. (2006) reported that N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes exhibit anti-tubercular activity (Costa et al., 2006).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQRIACXYRMOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372734 | |
| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
113934-27-3 | |
| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113934-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)












